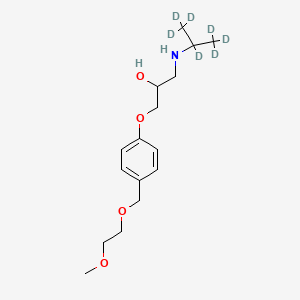
Scillascillin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Scillascillin is a type of homoisoflavonoid, specifically classified as a this compound-type homoisoflavonoid. It is characterized by a unique spiro[bicyclo[4.2.0]octane-7,3′-chromane]-1(6),2,4-trien-4′-one structure. This compound is part of a broader class of spiro-flavonoids, which are known for their twisted structures and central or axial chirality .
Applications De Recherche Scientifique
Scillascillin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying spiro-flavonoid synthesis and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of scillascillin-type homoisoflavonoids involves asymmetric synthesis methods. One notable method includes the catalytic reduction desymmetrization of malonate esters and the intramolecular C-H activation of methyl groups . This method ensures high optical purity and efficient production of the target molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned asymmetric synthesis techniques. The process is optimized for high yield and purity, making it suitable for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions: Scillascillin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Catalytic hydrogenation is often employed for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with different functional groups .
Mécanisme D'action
The mechanism of action of scillascillin involves its interaction with various molecular targets and pathways. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. This is achieved through the modulation of signaling pathways involved in cell growth and survival . The exact molecular targets are still under investigation, but this compound’s ability to interfere with key cellular processes makes it a promising candidate for further research.
Comparaison Avec Des Composés Similaires
Scillascillin is unique among spiro-flavonoids due to its specific structural features. Similar compounds include:
Spiro-biflavonoids: These compounds have two flavonoid units connected by a spiro-carbon.
Spiro-triflavonoids: These contain three flavonoid units.
Spiro-tetraflavonoids: These have four flavonoid units.
Spiro-flavostilbenoids: These are characterized by the presence of a stilbene moiety.
Compared to these compounds, this compound-type homoisoflavonoids have a distinct spiro[bicyclo[4.2.0]octane-7,3′-chromane]-1(6),2,4-trien-4′-one structure, which contributes to their unique chemical and biological properties .
Propriétés
IUPAC Name |
(3R)-5,7-dihydroxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O6/c18-9-2-11(19)15-14(3-9)21-6-17(16(15)20)5-8-1-12-13(4-10(8)17)23-7-22-12/h1-4,18-19H,5-7H2/t17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXOGBBWXWKZKR-KRWDZBQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC3=C(C=C2C14COC5=CC(=CC(=C5C4=O)O)O)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC3=C(C=C2[C@@]14COC5=CC(=CC(=C5C4=O)O)O)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












